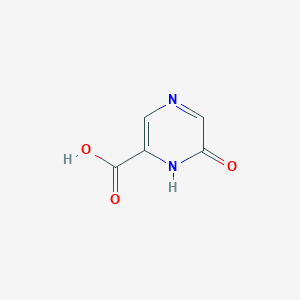

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

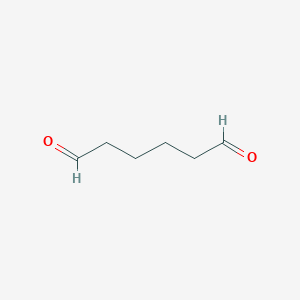

The synthesis of compounds related to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid often involves complex processes. For instance, a method described by Gloanec et al. (2002) involved the synthesis of a conformationally constrained peptidomimetic derivative from (S)-pyroglutamic acid as the starting material (Gloanec et al., 2002). Another study by Illgen et al. (2004) reported a novel one-pot condensation process for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from various aldehydes, amines, and an isocyanide (Illgen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has been studied using techniques like X-ray crystallography. Takusagawa and Shimada (1973) analyzed the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, noting the interaction of lone pairs of N atoms in the pyrazine ring in H-bonds (Takusagawa & Shimada, 1973).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds have been explored. For instance, the work by Mishra et al. (2010) described the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, providing insights into the chemical behavior of similar compounds (Mishra et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways and Characterization : The research by Wiedemann & Grohmann (2009) focused on evaluating historical and new synthesis routes to derivatives of pyrazine carboxylic acids, providing insights into the challenges and solutions in synthesizing these compounds. The study detailed the synthesis of a similarly substituted 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide, underlining the importance of such derivatives in organic chemistry (Wiedemann & Grohmann, 2009).

Coordination Chemistry : Koleša-Dobravc et al. (2014) synthesized oxidovanadium(IV) complexes with pyrazine derivatives, demonstrating the compound's utility in forming complexes that might have biological relevance, particularly in the context of blood plasma protein interactions (Koleša-Dobravc et al., 2014).

Applications in Organic Synthesis

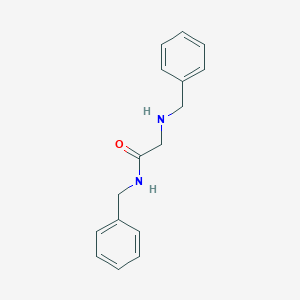

Peptidomimetic Derivatives : Gloanec et al. (2002) described the synthesis of a new peptidomimetic derivative, showcasing the utility of pyrazine carboxylic acid derivatives as intermediates in the design of constrained peptides, potentially useful in drug design (Gloanec et al., 2002).

Biotechnological Production : Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including derivatives of pyrazine carboxylic acid, as new building blocks for organic synthesis, highlighting their "green" synthesis approach and applications in producing chiral entities for pharmaceutical research (Aurich et al., 2012).

Novel Compounds and Potential Biological Activity

- Anticancer Activity : Research into the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives by Gaber et al. (2021) investigated their anticancer effects against breast cancer MCF-7 cell lines, showing significant activity and underlining the therapeutic potential of these derivatives (Gaber et al., 2021).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

It has been observed that the compound can induce regiospecific hydroxylation of pyridine-2-carboxylic acid

Pharmacokinetics

It is known that the compound is solid at room temperature , suggesting that it may have good stability. Its bioavailability and other pharmacokinetic properties are subjects of ongoing research.

Action Environment

The action, efficacy, and stability of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound is known to be stable in a dry environment and at temperatures between 2-8°C . Other environmental factors that could influence its action include pH, presence of other compounds, and specific conditions within the cellular environment.

Eigenschaften

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

CAS RN |

13924-99-7 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)